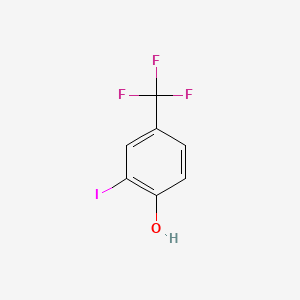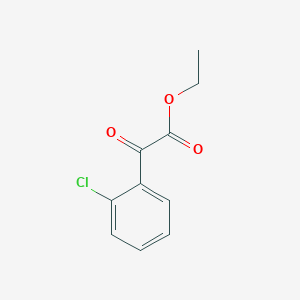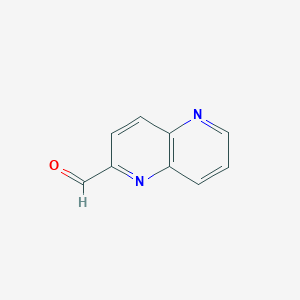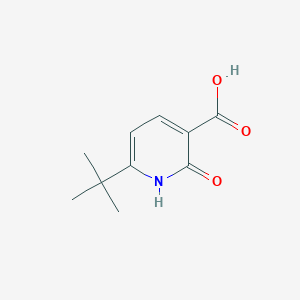
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as TBOA, a bicyclic pyridine derivative.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H13NO3 . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is further substituted with a tert-butyl group, a carboxylic acid group, and an oxo group.Physical And Chemical Properties Analysis
The molecular weight of “6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is 195.22, and its molecular formula is C10H13NO3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Antioxidant and Antimicrobial Applications
Carboxylic acid derivatives, including those with tertiary butyl groups, have been identified for their potential in various applications due to their biological activities. These compounds have demonstrated promising antioxidant, anticancer, antimicrobial, and antibacterial properties. Such natural metabolites and synthetic bioactive compounds are considered good prospects for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Biocatalyst Inhibition and Biorenewable Chemicals
Carboxylic acids have been highlighted for their role as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. The fermentation process using engineered microbes like Escherichia coli and Saccharomyces cerevisiae can produce such acids. However, at certain concentrations, these carboxylic acids become inhibitory to microbes, affecting yield and titer. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is crucial for developing metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Environmental and Toxicity Studies
Synthetic phenolic antioxidants (SPAs) with tertiary butyl groups have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are used in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have focused on their detection in environmental matrices and human tissues, and on understanding their potential toxic effects, including hepatic toxicity and endocrine-disrupting effects. Such insights are vital for future research directions, aiming at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived entirely from biomass, showcases the flexibility and diversity of carboxylic acids in drug synthesis. Its derivatives serve as key intermediates for synthesizing various value-added chemicals, demonstrating the potential of carboxylic acids in reducing drug synthesis costs, simplifying synthesis steps, and exploring novel medical applications. LEV's utilization in cancer treatment and medical materials underscores the importance of biomass-derived carboxylic acids in medicinal chemistry (Zhang et al., 2021).
Propriétés
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBAJHDIJJBLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)
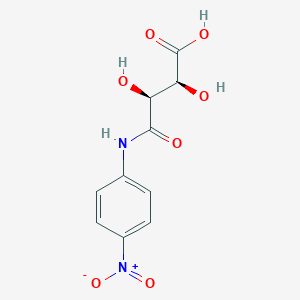

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
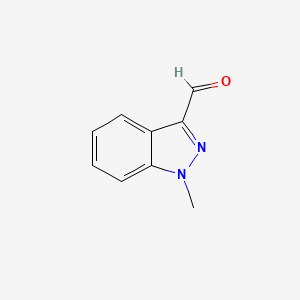
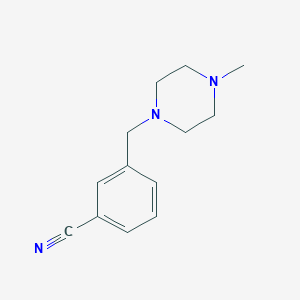
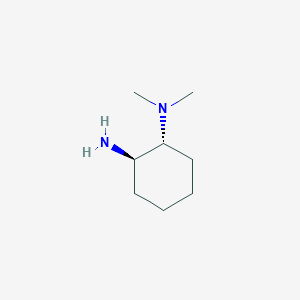
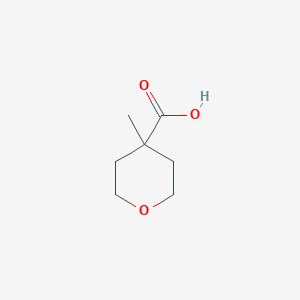
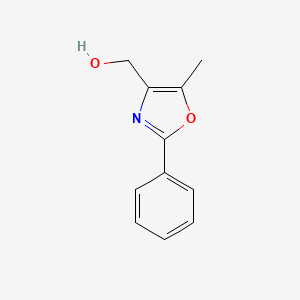
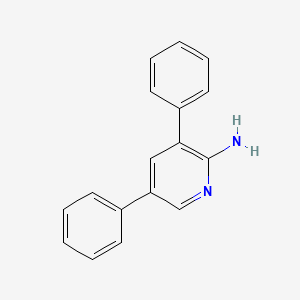
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
